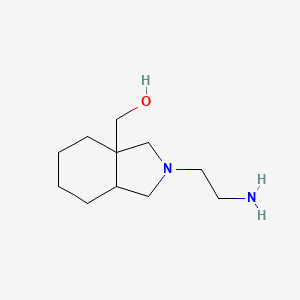

(2-(2-aminoetil)octahidro-3aH-isoindol-3a-il)metanol

Descripción general

Descripción

(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is a versatile organic compound characterized by its unique structure which combines both amine and alcohol functionalities. This compound's intriguing blend of structural elements makes it a subject of interest in various fields, from synthetic chemistry to pharmacology.

Aplicaciones Científicas De Investigación

(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol finds applications across multiple scientific disciplines:

Chemistry: Used as a building block in organic synthesis due to its functional groups.

Biology: Acts as a biochemical reagent in the study of enzyme mechanisms.

Industry: Utilized in the synthesis of materials with specialized properties, such as polymers or catalysts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol typically involves multi-step organic synthesis processes. A common approach includes the reductive amination of ketones followed by a cyclization process.

Step 1: Starting with a ketone precursor, it undergoes a reaction with an amine in the presence of a reducing agent like sodium borohydride to form an imine intermediate.

Step 2: The imine intermediate then undergoes hydrogenation or another suitable reduction method to form the amine.

Step 3: Cyclization is achieved through a nucleophilic substitution reaction, leading to the formation of the octahydroisoindole core structure.

Step 4: Introduction of the hydroxymethyl group is typically done through hydroxymethylation or other suitable functional group transformations.

Industrial Production Methods

Industrial production methods may involve streamlined processes that prioritize yield and cost-effectiveness, often utilizing continuous flow reactors and catalytic systems to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: Reduction reactions can further modify its amine group.

Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide for transforming hydroxyl to carbonyl.

Reduction: Lithium aluminium hydride for reducing imines or amines to alcohols.

Substitution: Alkyl halides or sulfonates as electrophiles for substitution reactions.

Major Products Formed

Oxidation: Aldehyde or ketone derivatives.

Reduction: Corresponding reduced amines or alcohols.

Substitution: Varied substituted amine or hydroxyl derivatives.

Mecanismo De Acción

The compound’s mechanism of action largely depends on its interaction with biological targets. Its amine group can participate in the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The alcohol group may enhance solubility and influence the compound's pharmacokinetics.

Molecular Targets: Enzymes like monoamine oxidase or receptors such as G-protein coupled receptors.

Pathways Involved: Neurotransmission pathways, enzyme inhibition or activation pathways.

Comparación Con Compuestos Similares

Phenethylamines: Structurally similar due to the presence of the ethylamine group but differ in their ring structure.

Cyclohexylamines: Share the cyclohexane core but lack the isoindole structure.

Hydroxymethyl derivatives: Compounds with similar functional groups but different backbone structures.

This compound stands out due to its balanced hydrophilic and hydrophobic regions, enabling diverse applications from synthetic chemistry to potential therapeutic uses.

Actividad Biológica

The compound (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol , also known as a derivative of isoindole, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is C₁₁H₁₅N₃O. Its structure features a bicyclic isoindole core with an aminoethyl side chain and a hydroxymethyl group, which may influence its biological interactions.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Neuroprotective Activity : Studies suggest that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antidepressant Properties : Some derivatives have shown promise in preclinical models for depression, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Antitumor Activity : Preliminary data indicate that certain isoindole compounds may inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

The biological activity of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is thought to involve:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors) may mediate its neuropharmacological effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways could contribute to its antitumor effects.

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of isoindole derivatives in a rat model of ischemic stroke. The compound demonstrated significant reductions in infarct size and improved neurological scores compared to control groups. This suggests a protective role against ischemic damage, likely through antioxidant mechanisms.

Case Study 2: Antidepressant-like Effects

In a murine model, (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol was administered in chronic mild stress protocols. Results showed a decrease in despair behavior in forced swim tests, indicating potential antidepressant-like effects. The mechanism was hypothesized to involve serotonergic pathways.

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Propiedades

IUPAC Name |

[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYBQFZQIKJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.